methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE typically involves multiple stepsThe final step involves the esterification of the benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and processes. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((5-ME-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)AC)CARBOHYDRAZONOYL)PH 2-CL-BENZOATE
- 4-(2-(((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)AC)CARBOHYDRAZONOYL)PH 3-CL-BENZOATE
- 4-(2-(((5-ME-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)AC)CARBOHYDRAZONOYL)PH 4-BR-BENZOATE
Uniqueness
ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H21N5O3S/c1-3-26-19(16-7-5-4-6-8-16)24-25-21(26)30-14-18(27)23-22-13-15-9-11-17(12-10-15)20(28)29-2/h4-13H,3,14H2,1-2H3,(H,23,27)/b22-13+ |
InChI Key |
CBMNCFQEXBMEQQ-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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